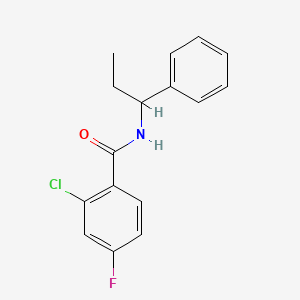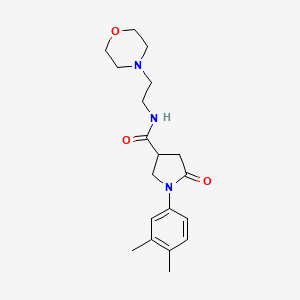
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide, also known as CFPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic effects. In
Mechanism of Action
The exact mechanism of action of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is not fully understood. However, it has been found to modulate the activity of dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. This compound has also been found to increase the levels of the neurotransmitter dopamine in the brain, which is implicated in the pathophysiology of schizophrenia and bipolar disorder.
Advantages and Limitations for Lab Experiments
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. This compound has also been found to exhibit a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide. One potential area of research is the development of this compound-based therapies for the treatment of schizophrenia and bipolar disorder. This compound may also have potential applications in the treatment of chronic pain and inflammatory conditions. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, anti-inflammatory, and analgesic effects and has been found to modulate the activity of dopamine D2 receptors and inhibit the activity of COX-2. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapies for schizophrenia, bipolar disorder, chronic pain, and inflammatory conditions.
Synthesis Methods
The synthesis of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 1-phenylpropan-1-ol in the presence of a catalyst such as trifluoroacetic acid. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis.
properties
IUPAC Name |
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-15(11-6-4-3-5-7-11)19-16(20)13-9-8-12(18)10-14(13)17/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLUGDSAVHYGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)


![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)